molecular formula C14H16N2OS B1387658 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 885268-41-7

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B1387658
M. Wt: 260.36 g/mol
InChI Key: XDNJIYOTWTYIBV-UHFFFAOYSA-N
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Description

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (EMDQ) is a small molecule compound with a wide range of applications in the scientific research field, including in the biomedical, pharmaceutical, and materials sciences. EMDQ is a versatile compound that can be used in a variety of experiments, and its properties make it ideal for a range of applications.

Scientific Research Applications

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in the scientific research field. It can be used in the biomedical field, such as in the development of pharmaceuticals, in the materials sciences, such as in the synthesis of nanomaterials, and in the chemical sciences, such as in the synthesis of organic compounds. 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has also been used in the development of catalysts for organic reactions, and it has been used in the development of fluorescent probes for biological imaging.

Mechanism Of Action

The mechanism of action of 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not yet fully understood, but it is believed to involve the formation of a cyclic intermediate, which then undergoes a series of reactions to form the final product. The intermediate is believed to be stabilized by hydrogen bonding, and the reaction is thought to involve the formation of a five-membered ring. The reaction is believed to be catalyzed by a base, such as an amine or an alkali metal.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile are not yet fully understood, but it is believed to have a variety of effects on the body. It has been shown to have antioxidant and anti-inflammatory effects, and it has been shown to have a protective effect against oxidative damage. It has also been shown to have a positive effect on the immune system, and it has been shown to have a protective effect against cancer.

Advantages And Limitations For Lab Experiments

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a relatively stable compound and is not easily degraded. However, 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not very soluble in water, and it is not very soluble in organic solvents. Additionally, the reaction to form the cyclic intermediate is slow, and the reaction can be difficult to control.

Future Directions

There are a number of potential future directions for 4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile. It could be used in the development of new pharmaceuticals, or it could be used in the development of materials for use in biomedical applications. It could also be used in the development of catalysts for organic reactions, or it could be used in the development of fluorescent probes for biological imaging. Additionally, it could be used in the development of new organic compounds, or it could be used in the development of nanomaterials.

properties

IUPAC Name

4-ethyl-7,7-dimethyl-5-oxo-2-sulfanylidene-6,8-dihydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-4-8-9(7-15)13(18)16-10-5-14(2,3)6-11(17)12(8)10/h4-6H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNJIYOTWTYIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=S)NC2=C1C(=O)CC(C2)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133259
Record name 4-Ethyl-1,2,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-2-thioxo-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS RN

885268-41-7
Record name 4-Ethyl-1,2,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-2-thioxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1,2,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-2-thioxo-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Reactant of Route 6
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4-Ethyl-2-mercapto-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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